molecular formula C24H18N2O4S2 B12144734 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12144734
M. Wt: 462.5 g/mol
InChI Key: XVSVXHMDPJAETB-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex organic molecule featuring a benzothiazole ring, a thiophene ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-ethoxy-1,3-benzothiazole, thiophene-2-carbaldehyde, and phenylsuccinic anhydride.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions include the use of solvents like ethanol or dichloromethane, temperatures ranging from room temperature to reflux, and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzothiazole or thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its benzothiazole moiety, which is known for its biological activity.

    Enzyme Inhibition: Possible application in enzyme inhibition studies, particularly those involving thiol-containing enzymes.

Medicine

    Drug Development: Exploration as a lead compound in drug development for diseases such as cancer, due to its potential to interact with biological targets.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial growth by interacting with essential enzymes or disrupting cell membranes. In enzyme inhibition, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which also exhibit biological activity.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, known for their use in organic synthesis.

    Pyrrolidine-2,3-dione Derivatives: Compounds like thalidomide, which have significant pharmacological properties.

Uniqueness

The uniqueness of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione lies in its multi-functional structure, combining features of benzothiazole, thiophene, and pyrrolidine-2,3-dione

Properties

Molecular Formula

C24H18N2O4S2

Molecular Weight

462.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O4S2/c1-2-30-15-10-11-16-18(13-15)32-24(25-16)26-20(14-7-4-3-5-8-14)19(22(28)23(26)29)21(27)17-9-6-12-31-17/h3-13,20,28H,2H2,1H3

InChI Key

XVSVXHMDPJAETB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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